Azido-PEG11-amine
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Overview
Description
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium is a complex organic compound characterized by a long chain of ethoxy groups terminated with an amino group. This compound is notable for its extensive ethoxy chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium typically involves the stepwise addition of ethoxy groups to a central aminoethoxy core. This process can be achieved through nucleophilic substitution reactions where each ethoxy group is introduced sequentially under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The extensive ethoxy chain allows for multiple points of interaction, enhancing its binding affinity to target molecules. This compound can modulate biochemical pathways by altering the conformation and activity of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Decaethylene glycol: Similar in structure but lacks the terminal amino group.
Nonaethylene glycol monomethyl ether: Contains a methoxy group instead of an amino group.
Triethylene glycol monoamine: Shorter ethoxy chain with a terminal amino group.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N4O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h26H,1-25H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNFLVNOIPCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N4O11+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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